molecular formula C20H15Cl2NO B5821838 N-(3,4-dichlorophenyl)-2,2-diphenylacetamide CAS No. 50916-30-8

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Cat. No. B5821838
CAS RN: 50916-30-8
M. Wt: 356.2 g/mol
InChI Key: IVOQTLQEEJFVMX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, also known as DPA, is a widely studied compound in the field of organic chemistry. It is a white crystalline solid with a molecular weight of 360.26 g/mol. DPA is synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with benzophenone.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is not fully understood. It is believed to interact with the active site of certain enzymes, inhibiting their activity. N-(3,4-dichlorophenyl)-2,2-diphenylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2,2-diphenylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and to have anti-inflammatory and analgesic properties. N-(3,4-dichlorophenyl)-2,2-diphenylacetamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is also readily available from commercial sources. However, N-(3,4-dichlorophenyl)-2,2-diphenylacetamide can be toxic if ingested or inhaled, and care should be taken when handling it.

Future Directions

There are a number of potential future directions for research into N-(3,4-dichlorophenyl)-2,2-diphenylacetamide. One area of interest is the development of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide-based materials for use in organic electronics. Researchers are also investigating the potential use of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide as an anti-cancer agent, and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, there is interest in exploring the potential use of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide as a catalyst in organic synthesis reactions.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide involves the reaction of 3,4-dichloroaniline with benzophenone in the presence of a strong base such as sodium hydride. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide has been extensively studied for its potential applications in the field of organic electronics. It has been found to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs). N-(3,4-dichlorophenyl)-2,2-diphenylacetamide-based OFETs have been shown to have high charge carrier mobility, low operating voltage, and good stability.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO/c21-17-12-11-16(13-18(17)22)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOQTLQEEJFVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50916-30-8
Record name 3',4'-DICHLORO-2,2-DIPHENYLACETANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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